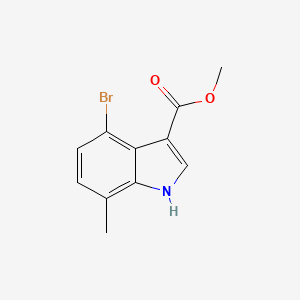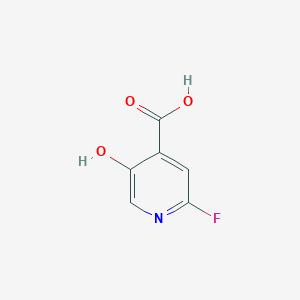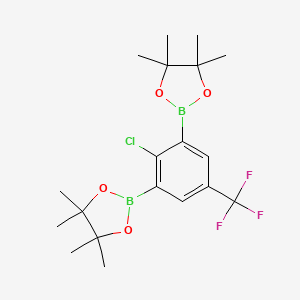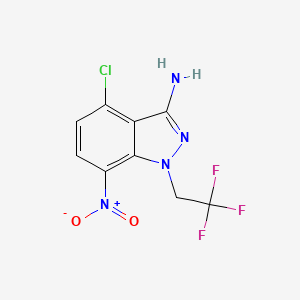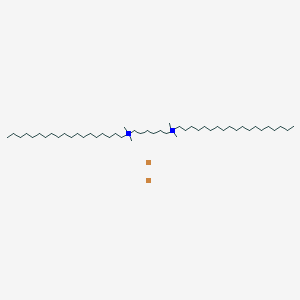
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound. It is characterized by its long hydrophobic alkyl chains and a central hexane backbone with two quaternary ammonium groups. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with long-chain alkyl halides. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
化学反応の分析
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quaternary ammonium compounds.
Oxidation: Products include oxidized forms of the original compound, such as N-oxides.
Reduction: Products include reduced forms of the compound, such as secondary or tertiary amines.
科学的研究の応用
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide involves its interaction with cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The quaternary ammonium groups also interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
類似化合物との比較
Similar Compounds
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and antimicrobial activity. Compared to similar compounds with shorter alkyl chains, it exhibits stronger interactions with lipid membranes, making it more effective in disrupting microbial cells.
特性
分子式 |
C48H102Br2N2 |
|---|---|
分子量 |
867.1 g/mol |
IUPAC名 |
6-[dimethyl(nonadecyl)azaniumyl]hexyl-dimethyl-nonadecylazanium;dibromide |
InChI |
InChI=1S/C48H102N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(3,4)47-43-39-40-44-48-50(5,6)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-48H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
KIAPJVVCRNBPPX-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
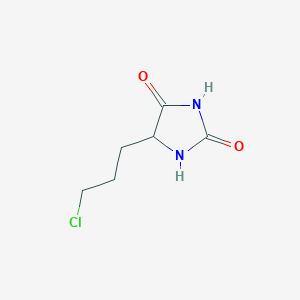


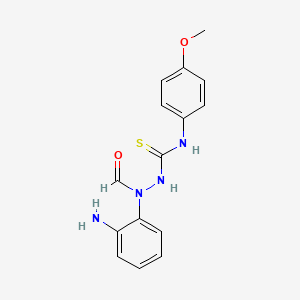
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
